N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a cyclohexene carboxamide moiety
Mechanism of Action
Mode of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways
Biochemical Analysis
Biochemical Properties
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to have a high affinity for the RET (c-RET) enzyme, acting as an effective inhibitor with an IC50 value of approximately 0.4 nM . This interaction is believed to be due to the compound’s specific structural features, which allow it to bind tightly to the enzyme’s active site .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It has been shown to specifically inhibit RET signaling in cancer cells with RET mutations, effectively suppressing their proliferation . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of the RET enzyme, inhibiting its activity and thereby suppressing RET signaling . This binding interaction is believed to involve both enzyme inhibition and activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to have excellent thermal stability, with a predicted boiling point of 799.1±60.0 °C . It is also highly soluble in DMSO, suggesting that it may be stable and effective in in vitro or in vivo studies over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been reported, the compound’s potent inhibitory activity against the RET enzyme suggests that it may have significant effects at low doses
Metabolic Pathways
Given its interaction with the RET enzyme, it is likely that the compound is involved in pathways related to RET signaling
Transport and Distribution
Given its solubility in DMSO, it is likely that the compound can readily diffuse across cell membranes
Subcellular Localization
Given its interaction with the RET enzyme, it is likely that the compound is localized to areas of the cell where RET signaling occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Cyclohexene Carboxamide Moiety: The cyclohexene carboxamide moiety can be introduced through a nucleophilic substitution reaction, where the amine group of the pyrazole-pyridine intermediate reacts with a cyclohexene carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its effects on cellular pathways and its potential as a tool for studying protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a pyrazole and pyridine ring but differs in its substitution pattern and overall structure.
Hydrazine-coupled pyrazoles: These compounds share the pyrazole ring but have different coupling partners and functional groups.
Uniqueness
Its ability to inhibit specific kinases and its structural features make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21-16(9-10-20-21)15-8-7-13(11-18-15)12-19-17(22)14-5-3-2-4-6-14/h2-3,7-11,14H,4-6,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBIHKNNCTYZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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